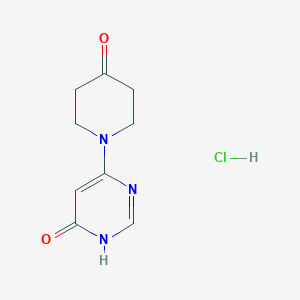![molecular formula C12H10F3N3O3 B2362289 5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide CAS No. 524036-08-6](/img/structure/B2362289.png)
5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide is an organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluoromethoxy-substituted aryl halide.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-amino-3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
5-amino-3-methyl-N-[4-(methoxy)phenyl]-1,2-oxazole-4-carboxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.
Propiedades
IUPAC Name |
5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3/c1-6-9(10(16)21-18-6)11(19)17-7-2-4-8(5-3-7)20-12(13,14)15/h2-5H,16H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCPVYCINULFMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
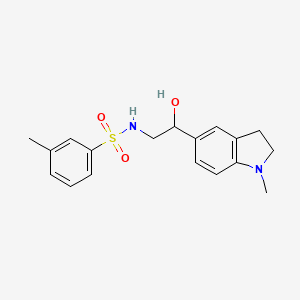
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2362207.png)
![3-(2-fluorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2362208.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2362209.png)

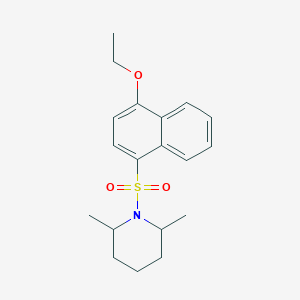
![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B2362214.png)
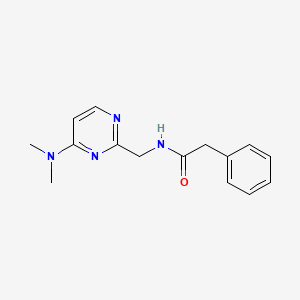
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2362217.png)
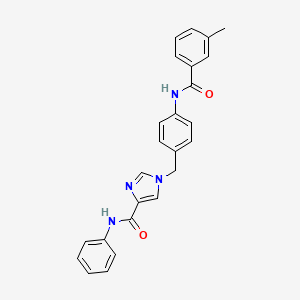
![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2-dihydropyridin-2-ylidene]propan-2-amine](/img/structure/B2362225.png)
![3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2362226.png)
![n-{4h,5h,6h,7h-Pyrazolo[1,5-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2362228.png)
